molecular formula C3H5LiO3 B7797788 CID 120822

CID 120822

Cat. No. B7797788
M. Wt: 96.0 g/mol
InChI Key: GKQWYZBANWAFMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 120822 is a useful research compound. Its molecular formula is C3H5LiO3 and its molecular weight is 96.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 120822 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 120822 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 120822 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, followed by the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, Sodium dithionite, Sodium hydroxide, Hydrochloric acid, Water, Ethanol

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol using sodium dithionite in the presence of sodium hydroxide and water., Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminophenol., Step 3: Reaction of 2,4-dichloro-5-aminophenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in ethanol to form CID 120822.

properties

IUPAC Name

lithium;2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWYZBANWAFMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 120822

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